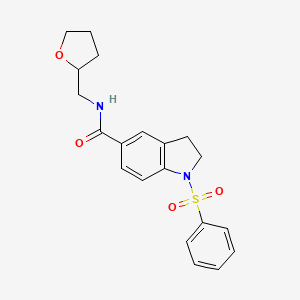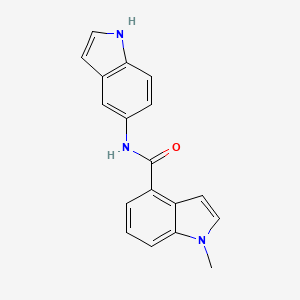
1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indoline derivatives and has a unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting certain enzymes that are involved in the development and progression of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of tumor cells. Additionally, the compound has been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide is its potential as a therapeutic agent for cancer and inflammatory diseases. However, there are some limitations to using this compound in lab experiments. For example, its low solubility in water can make it difficult to work with in certain assays.
Orientations Futures
There are many potential future directions for the study of 1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide. Some possible areas of research include:
1. Investigating the compound's potential as a treatment for Alzheimer's disease and other neurological disorders.
2. Developing new synthetic methods for the compound that may improve its solubility and other properties.
3. Studying the compound's mechanism of action in greater detail to better understand how it exerts its therapeutic effects.
4. Exploring the use of this compound in combination with other drugs to enhance its anticancer and anti-inflammatory effects.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for cancer, inflammatory diseases, and neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential in a variety of therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide involves several steps. The starting material for the synthesis is 5-indolinecarboxylic acid, which is first converted into its acid chloride derivative. This derivative is then reacted with N-(tetrahydro-2-furanylmethyl)amine to obtain the corresponding amide. Finally, the amide is reacted with phenylsulfonyl chloride to yield the desired compound.
Applications De Recherche Scientifique
1-(phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-5-indolinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-14-17-5-4-12-26-17)16-8-9-19-15(13-16)10-11-22(19)27(24,25)18-6-2-1-3-7-18/h1-3,6-9,13,17H,4-5,10-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOVUIHTRKAYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)
![6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(3-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6096254.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B6096257.png)
![3-[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6096262.png)
![1'-methyl-N-[2-(2-naphthyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6096263.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B6096276.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-chloro-4-nitrobenzamide](/img/structure/B6096277.png)


![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6096297.png)